molecular formula C12H14ClN3 B8399300 4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8399300
M. Wt: 235.71 g/mol
InChI Key: XKBUJWWXQIEDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C12H14ClN3/c13-12-9-7-11(8-1-4-14-5-2-8)16-10(9)3-6-15-12/h3,6-8,14,16H,1-2,4-5H2

InChI Key

XKBUJWWXQIEDEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)C=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (3.36 mL of 2.5M in hexanes, 8.4 mmol) was added dropwise to a stirring solution of (2-chloro-3-methylpyridin-4-yl)carbamic acid tert-butyl ester (0.971 g, 4 mmol) in THF (50 mL) at −78° C., under nitrogen. Warmed the reaction mixture to −20° C. for 15 minutes, before cooling back to −78° C. and adding a solution of 4-(methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (1.089 g, 4 mmol) in THF (10 mL). Warmed the reaction slowly to room temperature over 2 hours, and quenched with 1N HCl (50 mL). Extracted into ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate, and dried over magnesium sulfate. Flash column chromatography gave a 1:1 mixture, by NMR, of the ring open and ring closed tautomers of the required intermediate {4-[(tert-butoxycarbonylamino-2-chloropyridin-3-yl)acetyl]piperidine-1-carboxylic acid tert-butyl ester and 2-(1-tert-butoxycarbonylpiperidin-4-yl)-4-chloro-2-hydroxy-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester}. This material (845 mg, 1.88 mmol) was dissolved in methylene chloride (40 mL) and stirred vigorously at room temperature during the dropwise addition of trifluoroacetic acid (4 mL). After 2 hours the reaction mixture was concentrated to dryness, and flash column chromatographed on silica gel with ammonium hydroxide/methylene chloride/methanol to give the pure free base product as a white powder (420 mg, 1.76 mmol). 1H NMR (d4-MeOH) δ 7.87 (d, 1H), 7.31 (d, 1H), 6.39 (s, 1H), 3.52-3.45 (m, 2H), 3.20-3.09 (m, 3H), 2.36-2.25 (m, 2H), 2.04-1.88 (m, 2H). ESI MS (M+1)+: 236, 238 (Cl).
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
0.971 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.089 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
required intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[(tert-butoxycarbonylamino-2-chloropyridin-3-yl)acetyl]piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(1-tert-butoxycarbonylpiperidin-4-yl)-4-chloro-2-hydroxy-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
845 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five

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